molecular formula C13H25N B13274624 N-cyclopentyl-3,3-dimethylcyclohexan-1-amine

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13274624
M. Wt: 195.34 g/mol
InChI Key: OYRZPUOYPGYBKE-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₅N. It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a cyclopentyl group and two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3,3-dimethylcyclohexan-1-amine typically involves the reaction of cyclopentylamine with 3,3-dimethylcyclohexanone. The reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylcyclohexanamine
  • N-cyclopentyl-2,3-dimethylcyclohexan-1-amine

Uniqueness

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-cyclopentyl-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-13(2)9-5-8-12(10-13)14-11-6-3-4-7-11/h11-12,14H,3-10H2,1-2H3

InChI Key

OYRZPUOYPGYBKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC2CCCC2)C

Origin of Product

United States

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